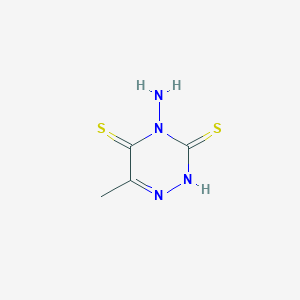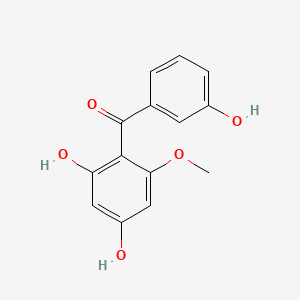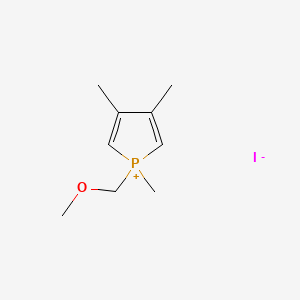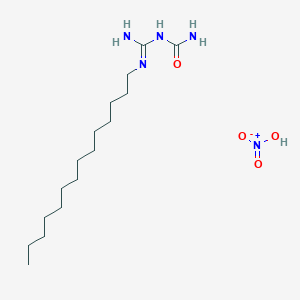![molecular formula C12H10N4O2 B14595049 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one CAS No. 60723-65-1](/img/structure/B14595049.png)
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyrans and tetrazoles. Benzopyrans are known for their diverse biological activities, while tetrazoles are often used in medicinal chemistry due to their stability and bioisosteric properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of solvents like methanol or acetonitrile, and catalysts such as copper(I) iodide to facilitate the cyclization and click reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反应分析
Types of Reactions
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can modulate various biological pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline .
Uniqueness
2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one is unique due to its combined benzopyran and tetrazole structures. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties .
属性
CAS 编号 |
60723-65-1 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
2-methyl-3-(2H-tetrazol-5-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C12H10N4O2/c1-7-9(6-11-13-15-16-14-11)12(17)8-4-2-3-5-10(8)18-7/h2-5H,6H2,1H3,(H,13,14,15,16) |
InChI 键 |
GKLFVWOMUBCJHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)CC3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
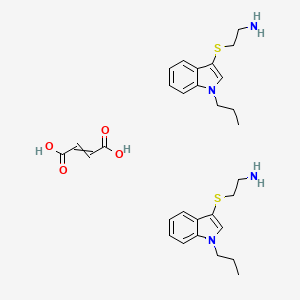
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

